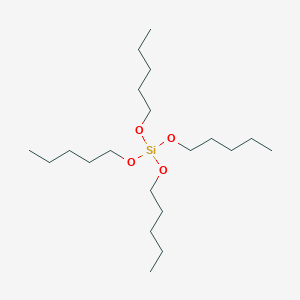

Tetrakis(pentyloxy)silane

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, a field that studies compounds containing carbon-silicon bonds, has been a subject of extensive research since the 19th century. mdpi.comwikipedia.org These compounds are often analogous to traditional organic molecules but exhibit unique properties due to the differences between silicon and carbon atoms. wikipedia.org The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org In the vast majority of organosilicon compounds, silicon is tetravalent, adopting a tetrahedral geometry. wikipedia.org

Tetrakis(pentyloxy)silane, with the chemical formula Si(OC₅H₁₁)₄, falls under the sub-category of alkoxysilanes. smolecule.comlookchem.com While it doesn't contain a direct Si-C bond, its chemistry is intrinsically linked to the organosilicon field because it serves as a precursor for creating silicon-oxygen-based materials that can be functionalized with organic groups. mdpi.combohrium.com Alkoxysilanes are compounds where a central silicon atom is bonded to four alkoxy (-OR) groups. bohrium.com Although all organoalkoxysilanes are organosilicon compounds, not all organosilicon compounds are classified as organoalkoxysilanes due to the specific functional groups that impart different properties and reactivities. mdpi.com

Significance of Alkoxysilane Precursors in Advanced Materials Science

Alkoxysilanes are fundamental building blocks in modern materials science, primarily through their use in the sol-gel process. bohrium.commdpi.com This process involves the hydrolysis and subsequent condensation of alkoxide precursors to form a network structure. mdpi.comnih.gov The reactions begin with the hydrolysis of the Si-OR bonds to form silanol (B1196071) (Si-OH) groups and an alcohol. These silanols then undergo condensation reactions with each other or with other alkoxysilane molecules to form stable siloxane (Si-O-Si) bridges, releasing water in the process. bohrium.com

This capability makes alkoxysilanes essential precursors for a wide range of materials and applications:

Coatings and Adhesion: When added to coating formulations, alkoxysilanes can form strong bonds with substrate surfaces, significantly enhancing adhesion. This is critical in industries like automotive and construction, where coatings must endure harsh conditions. sinosil.com

Polymer Reinforcement: In polymer composites, alkoxysilanes create crosslinked networks of siloxane linkages. This reinforcement improves the structural integrity, strength, flexibility, and environmental resistance of the polymer matrix. sinosil.com

Nanotechnology: Alkoxysilanes are widely used as precursors for synthesizing silica (B1680970) nanoparticles. These nanoparticles have diverse applications, from reinforcing agents in composites to use in biomedical fields. sinosil.com

Anticorrosion Coatings: Hybrid organic-inorganic coatings derived from alkoxysilanes provide excellent chemical resistance, mechanical strength, and adhesion to metal substrates. Their ability to impart hydrophobicity is crucial for reducing interactions between the metal surface and corrosive agents. mdpi.com

A key challenge in using alkoxysilane precursors is precisely controlling the rate of hydrolysis, as this can significantly impact the final properties of the material. sinosil.com

Unique Structural Features of this compound and Research Implications

The structure of this compound is defined by a central silicon atom bonded to four pentyloxy groups (-OCH₂CH₂CH₂CH₂CH₃). smolecule.comlookchem.com This specific configuration has several implications for its use in research and materials synthesis.

The most significant feature is the nature of the pentyloxy group itself. Compared to more common, shorter-chain alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS), the longer five-carbon chains of the pentyloxy groups influence the compound's physical properties and reactivity.

Hydrophobicity: The longer alkyl chains increase the compound's hydrophobic character. When used to create coatings or materials, this can translate to surfaces with greater water repellency. Research on various alkoxysilane precursors has shown that adjusting the alkyl chain length is a powerful method to increase surface hydrophobicity. nih.gov

Reactivity: The rate of hydrolysis, the initial step in the sol-gel process, is affected by the steric bulk of the alkoxy groups. bohrium.com The larger pentyloxy groups in this compound can be expected to have a different hydrolysis rate compared to methoxy (B1213986) or ethoxy groups, offering researchers a way to tune the reaction kinetics and thus the final material structure.

Precursor for Complex Molecules: As a tetrafunctional silane (B1218182), it acts as a precursor for synthesizing more complex silanes and siloxanes used in advanced materials. smolecule.com

These features make this compound a subject of interest for creating specialized materials where properties like hydrophobicity, controlled reactivity, and organic content are desired.

Chemical and Physical Properties

The following tables provide key data for this compound.

Table 1: Properties of this compound An interactive data table.

| Property | Value |

| CAS Number | 6382-12-3 lookchem.com |

| Molecular Formula | C₂₀H₄₄O₄Si lookchem.com |

| Molecular Weight | 376.65 g/mol lookchem.com |

| Boiling Point | 311.2 °C at 760 mmHg lookchem.com |

| Density | 0.897 g/cm³ lookchem.com |

| Flash Point | 106.8 °C lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Rotatable Bond Count | 20 lookchem.com |

Table 2: Comparison of Tetra-alkoxysilanes An interactive data table showing how physical properties change with the length of the alkyl chain.

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| Tetramethyl orthosilicate | 681-84-5 guidechem.com | C₄H₁₂O₄Si guidechem.com | Four methyl groups attached to a silicon atom. guidechem.com |

| Tetraethyl orthosilicate | 78-10-4 guidechem.com | C₈H₂₀O₄Si guidechem.com | Four ethyl groups attached to a central silicon atom. guidechem.com |

| Tetrapropoxysilane | 682-01-9 guidechem.com | C₁₂H₂₈O₄Si guidechem.com | Four propoxy groups attached to a silicon atom. guidechem.com |

| Tetrabutyl orthosilicate | 4766-57-8 guidechem.com | C₁₆H₃₆O₄Si guidechem.com | Four butyl groups attached to a silicon atom. guidechem.com |

| This compound | 6382-12-3 lookchem.com | C₂₀H₄₄O₄Si lookchem.com | Four pentyloxy groups attached to a silicon atom. smolecule.com |

Properties

CAS No. |

6382-12-3 |

|---|---|

Molecular Formula |

C20H44O4Si |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

tetrapentyl silicate |

InChI |

InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3 |

InChI Key |

KCTGOQZIKPDZNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Pentyloxy Silane

Direct Alkylation Routes

Direct alkylation stands as a fundamental approach for the synthesis of Tetrakis(pentyloxy)silane, primarily through the reaction of a silicon halide with pentanol (B124592).

Reaction of Silicon Tetrachloride with Pentanol in the Presence of a Base

SiCl₄ + 4 CH₃(CH₂)₄OH → Si(O(CH₂)₄CH₃)₄ + 4 HCl

A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. The generated HCl is highly corrosive and can lead to undesired side reactions, including the cleavage of the newly formed Si-O-C bonds. To neutralize the HCl as it is formed, a base is typically added to the reaction mixture. Common bases used for this purpose include tertiary amines such as pyridine (B92270) or triethylamine. The base reacts with HCl to form a stable salt, driving the reaction towards the product side. For instance, the synthesis of the analogous compound, Tetrakis-(2-hydroxyethyl)silane, is successfully carried out by reacting silicon tetrachloride with ethylene (B1197577) glycol in the presence of pyridine to neutralize the liberated HCl.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are often adjusted include temperature, stoichiometry of reactants, and the choice of solvent and base.

For similar reactions, maintaining a low temperature during the initial addition of the alcohol to silicon tetrachloride is often necessary to control the exothermic nature of the reaction and prevent the formation of byproducts. The stoichiometry is also a critical factor; a slight excess of pentanol may be used to ensure the complete substitution of all four chlorine atoms on the silicon tetrachloride.

The choice of base and solvent can significantly influence the reaction rate and yield. The base should be strong enough to effectively scavenge the HCl but not so strong as to cause deprotonation of the alcohol, which could lead to other side reactions. The solvent should be inert to the reactants and byproducts and should facilitate the reaction by dissolving the reactants.

Transesterification Processes

Transesterification offers an alternative and often milder route to this compound, involving the exchange of alkoxy groups from a silicate (B1173343) precursor with pentyloxy groups.

Transesterification of Silicate Precursors with Pentanol

A common precursor for transesterification is tetraethoxysilane (TEOS). The reaction involves heating TEOS with an excess of pentanol in the presence of a catalyst. The equilibrium is driven towards the formation of this compound by removing the more volatile ethanol (B145695) byproduct through distillation.

Si(OC₂H₅)₄ + 4 CH₃(CH₂)₄OH ⇌ Si(O(CH₂)₄CH₃)₄ + 4 C₂H₅OH

The choice of catalyst is crucial for an efficient transesterification. Both acid and base catalysts can be employed. Acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, protonate the alkoxy group, making it a better leaving group. Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, deprotonate the incoming alcohol, increasing its nucleophilicity. google.com The transesterification of TEOS with 1-butanol (B46404) has been shown to be dependent on the molar ratio of the reactants, with the degree of substitution of ethoxy groups by butoxy groups increasing with a higher butanol concentration.

Byproduct Management in Transesterification

The primary byproduct in the transesterification of TEOS with pentanol is ethanol. Effective removal of ethanol is essential to shift the reaction equilibrium towards the product side and achieve a high conversion to this compound. This is typically accomplished by fractional distillation, taking advantage of the lower boiling point of ethanol compared to pentanol and the tetraalkoxysilane products.

Incomplete transesterification can lead to a mixture of mixed ethoxy/pentyloxy silanes. Careful control of the reaction time, temperature, and efficient removal of ethanol are necessary to maximize the formation of the desired fully substituted product. The final product is often purified by vacuum distillation to remove any remaining starting materials, partially substituted intermediates, and the catalyst.

Hydrolysis and Condensation Approaches for Target Compound Synthesis

Hydrolysis and condensation are fundamental reactions in silicon chemistry, often associated with the formation of polysiloxane networks from alkoxysilane precursors. nih.gov While these reactions are typically used to create polymers, they can be conceptually considered in the context of synthesizing the target molecule, although less directly than alkylation or transesterification.

The synthesis of this compound itself is not a direct outcome of hydrolysis and condensation. Instead, these reactions describe the reactivity of the target compound in the presence of water and a catalyst. The hydrolysis of this compound would involve the reaction with water to form silanol (B1196071) (Si-OH) groups and pentanol. nih.gov

Si(O(CH₂)₄CH₃)₄ + H₂O ⇌ (CH₃(CH₂)₄O)₃SiOH + CH₃(CH₂)₄OH

Subsequent condensation of these silanol intermediates would lead to the formation of Si-O-Si linkages, resulting in oligomeric or polymeric siloxanes, not the monomeric this compound. nih.gov Therefore, hydrolysis and condensation are reactions that this compound undergoes, rather than a primary synthetic route to produce it. Understanding these reactions is crucial for the handling and application of the compound, as exposure to moisture can lead to its decomposition and the formation of silica-based materials. ontosight.ai

Controlled Hydrolysis of Related Silanes

The controlled hydrolysis of more reactive silicon precursors, such as silicon tetrachloride (SiCl₄), in the presence of pentyloxy groups or their precursors is a fundamental step in forming the silanol intermediates necessary for producing this compound. This process is a cornerstone of sol-gel science and technology. unm.edudtic.mil The hydrolysis reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of leaving groups (e.g., chloride ions) with hydroxyl groups.

The reaction mechanism is highly dependent on the pH of the reaction medium. unm.eduwiley-vch.de

Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton protonates an alkoxy or other leaving group, making it a better leaving group. This is followed by the nucleophilic attack of a water molecule on the silicon center. This process is generally faster for the initial hydrolysis steps. unm.edud-nb.info

Base-Catalyzed Hydrolysis: In basic media, the hydroxyl ion directly attacks the silicon atom, which does not require prior protonation of the leaving group. This mechanism generally leads to a faster rate of condensation reactions compared to hydrolysis. unm.eduresearchgate.net

The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups. Longer and more branched alkyl chains, such as the pentyloxy group, tend to decrease the reaction rate due to steric hindrance around the silicon atom. researchgate.net For instance, the hydrolysis rate constant for tetraethoxysilane (TEOS) is significantly higher than that for tetrabutoxysilane (TBOS), suggesting that this compound would hydrolyze at an even slower rate. researchgate.net

A typical example of controlled hydrolysis involves the reaction of silicon tetrachloride with a stoichiometric amount of water in the presence of an alcohol, such as pentanol, which can also act as a reactant. The reaction of trimethylchlorosilane with water to form tetrakis(trimethylsiloxy)silane (B1585261) serves as an illustrative example of the principles involved. chemicalbook.com

Subsequent Condensation Reactions

Following hydrolysis, the resulting silanol (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, which are the backbone of polysiloxane networks and a potential pathway for the formation of oligomeric species related to this compound. researchgate.netgelest.com There are two primary types of condensation reactions:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with an alkoxide group to form a siloxane bond and an alcohol molecule.

The rates of these condensation reactions are also pH-dependent. Generally, condensation is slowest around pH 4.5, which is the isoelectric point of silica (B1680970). wiley-vch.de Base-catalyzed condensation is typically faster than acid-catalyzed condensation. unm.edu The formation of siloxane bonds is a critical step in the sol-gel process, leading from soluble precursors to a gel network. dtic.mil The structure of the final product, whether it be discrete molecules like this compound or a polymeric gel, is determined by the relative rates of hydrolysis and condensation. unm.edu

Comparative Analysis of Synthesis Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis are highly dependent on the chosen synthetic route.

| Synthetic Method | Typical Precursors | General Conditions | Reported Yields (for analogous compounds) | Selectivity | References |

| Alcoholysis of Silicon Halides | Silicon tetrachloride, Pentanol | Presence of a base (e.g., pyridine) to neutralize HCl | High | Good for complete substitution if stoichiometry is controlled. | |

| Direct Synthesis from Silica | Silica, Pentanol | High temperature (e.g., 240-260°C), base catalyst (e.g., KOH), dehydrating agent (e.g., molecular sieves) | Up to 75% for TEOS | Can be influenced by side reactions like the formation of disiloxanes. | researchgate.net |

| Direct Synthesis from Silicon | Silicon, Pentanol | High temperature (e.g., 280°C), copper catalyst | Good, but can be variable | Can produce a mixture of alkoxysilanes and hydridosilanes. | mdpi.commdpi.com |

| Reaction with Dialkyl Carbonates | Silica, Dipentyl carbonate | High temperature (e.g., >400°C), catalyst (e.g., alkali halide) | High conversion for similar systems | Good selectivity towards the tetraalkoxysilane. | nih.gov |

This table is generated based on data for analogous tetraalkoxysilanes and general synthetic principles.

The traditional method of reacting silicon tetrachloride with an excess of pentanol in the presence of a base to scavenge the generated HCl is a high-yielding and selective method for producing tetraalkoxysilanes. However, it produces stoichiometric amounts of salt waste.

Direct synthesis from silica and alcohol is a greener alternative that avoids the use of halogenated precursors. The efficiency of this method is significantly improved by the removal of water, which is a byproduct of the reaction and can shift the equilibrium back towards the reactants. researchgate.netaist.go.jp The use of dehydrating agents like molecular sieves or reactive dehydrating agents like acetone (B3395972) dimethyl acetal (B89532) can lead to high yields. aist.go.jp

The direct reaction of elemental silicon with alcohols, often catalyzed by copper, is another route. While potentially cost-effective, it can suffer from lower selectivity, producing a mixture of products. mdpi.commdpi.com

Emerging Synthetic Strategies for Related Silanes (e.g., Organomagnesium Methods, Direct Fluorination)

Organomagnesium Methods

The use of organomagnesium reagents (Grignard reagents) offers a versatile method for the synthesis of a variety of organosilanes. mmcmodinagar.ac.in In the context of this compound synthesis, a Grignard reagent such as pentylmagnesium bromide could potentially react with a silicon precursor like silicon tetrachloride or tetraethoxysilane. A zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents has been shown to afford a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach allows for the formation of Si-C bonds, and with appropriate precursors, could be adapted for the synthesis of alkoxysilanes. For instance, the reaction of a Grignard reagent with a tetraalkoxysilane can lead to the substitution of one or more alkoxy groups. acs.org

Direct Fluorination

Direct fluorination is an emerging technique for the synthesis of fluorinated silanes. While not directly applicable to the synthesis of this compound, the principles highlight advanced methods for modifying silane (B1218182) structures. For example, the synthesis of tris- and tetrakis(pentafluoroethyl)silanes has been achieved through direct fluorination. nih.gov Another approach involves the nucleophilic fluorination of alkoxysilanes using alkali metal salts of perfluorinated complex anions, which can achieve near-quantitative yields of fluorinated silanes. rsc.org These methods underscore the ongoing development of novel synthetic pathways for functionalized silanes, which could potentially be adapted for the synthesis of complex alkoxysilanes in the future.

Chemical Reactivity and Mechanistic Studies of Tetrakis Pentyloxy Silane

Hydrolysis Pathways and Kinetics

The initial step in the transformation of tetrakis(pentyloxy)silane is hydrolysis, a reaction where the pentyloxy groups are replaced by hydroxyl (silanol) groups. This process is critical as it generates the reactive monomers necessary for subsequent polymerization.

The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a pentyloxy group and the formation of a silanol (B1196071) group (Si-OH), with pentanol (B124592) as a byproduct. smolecule.comdakenchem.com This reaction can proceed stepwise, replacing one, two, three, or all four pentyloxy groups. The general reaction is as follows:

Si(O-C₅H₁₁)₄ + H₂O → (C₅H₁₁O)₃Si-OH + C₅H₁₁OH

(C₅H₁₁O)₃Si-OH + H₂O → (C₅H₁₁O)₂Si(OH)₂ + C₅H₁₁OH

(C₅H₁₁O)₂Si(OH)₂ + H₂O → (C₅H₁₁O)Si(OH)₃ + C₅H₁₁OH

(C₅H₁₁O)Si(OH)₃ + H₂O → Si(OH)₄ + C₅H₁₁OH

The formation of these silanol groups is a pivotal stage, as they are the precursors to the formation of the siloxane backbone of the resulting polymer. smolecule.comnih.gov

The rate of hydrolysis of alkoxysilanes like this compound is significantly influenced by the pH of the reaction medium. cfmats.com

Acidic Conditions (pH < 7): In an acidic environment, a pentyloxy group is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to attack by a water molecule. nih.govd-nb.info This leads to an accelerated rate of hydrolysis. researchgate.net The hydrolysis is generally fast in acidic media. nih.gov

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water. d-nb.info The hydroxide ion directly attacks the silicon atom, facilitating the displacement of a pentyloxy group. In alkaline mediums, the hydrolysis is generally slower compared to the condensation reaction. nih.gov

Neutral Conditions (pH ≈ 7): At a neutral pH, the hydrolysis of alkoxysilanes is the slowest. cfmats.com

| pH Condition | Catalyst | Effect on Hydrolysis Rate | Mechanism |

| Acidic | H⁺ | Fast | Protonation of the alkoxy group enhances the electrophilicity of the silicon atom. nih.govd-nb.info |

| Alkaline | OH⁻ | Moderate to Fast | Nucleophilic attack by the more powerful hydroxide ion on the silicon atom. d-nb.info |

| Neutral | None | Slowest | Relies on the weaker nucleophilic attack of water molecules. cfmats.com |

Several other factors play a crucial role in determining the kinetics of this compound hydrolysis:

Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction dictates the amount of water required. For a tetra-alkoxysilane, a molar ratio of water to silane (B1218182) (r) of 2.0 is theoretically needed for complete hydrolysis. nih.gov Increasing the water content generally enhances the hydrolysis rate up to a certain point. nih.gov However, an excessive amount of water can sometimes inhibit the reaction, potentially due to solubility issues of the alkoxysilane. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally accelerates the rate of hydrolysis. cfmats.comnih.gov Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. nih.gov The thermal decomposition of silane itself can initiate reactions with water at elevated temperatures, typically above 555°C. nih.gov

Catalysts: Besides acids and bases, other catalysts can be employed to control the hydrolysis rate. Rare earth metal salts, such as europium (III) trifluoromethanesulfonate, have been shown to be effective catalysts for silane hydrolysis. google.com The choice of catalyst can significantly impact the reaction rate. nih.gov

| Factor | Effect on Hydrolysis Rate | General Trend |

| Water-to-Silane Ratio (r) | Influences reaction completeness and rate. | Rate increases with 'r' up to a limit. nih.gov |

| Temperature | Positive correlation with reaction rate. | Higher temperature leads to a faster rate. cfmats.com |

| Catalysts (e.g., acids, bases, metal salts) | Can significantly accelerate the reaction. | Choice of catalyst and its concentration are key. nih.govgoogle.com |

Condensation and Polymerization Mechanisms

Following hydrolysis, the newly formed silanol groups undergo condensation reactions, leading to the formation of a three-dimensional polysiloxane network.

The condensation process involves the reaction between two silanol groups or a silanol group and a pentyloxy group, resulting in the formation of a siloxane bond (Si-O-Si) and the elimination of a small molecule, either water or pentanol. nih.govmdpi.com

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OH + (C₅H₁₁)O-Si≡ → ≡Si-O-Si≡ + C₅H₁₁OH nih.gov

These condensation reactions are responsible for the growth of oligomers and eventually the formation of a continuous gel network. mdpi.comsemi.ac.cn The structure of the final material is heavily dependent on the relative rates of hydrolysis and condensation.

The mechanistic pathways for the polymerization of silanes are generally discussed in the context of nucleophilic substitution at the silicon center, primarily through S_N1-Si and S_N2-Si type mechanisms. nih.gov

S_N2-Si Mechanism: This mechanism is generally proposed for polymerization in alkaline media. nih.govmdpi.com It involves a backside attack on the silicon atom by a nucleophile (a deprotonated silanol group). This is a concerted, one-step process that proceeds through a penta- or hexavalent transition state. nih.govmdpi.com In S_N2 reactions, steric hindrance is a significant factor, favoring less substituted silicon centers. pressbooks.pub

S_N1-Si Mechanism: In acidic or neutral media, an S_N1-Si mechanism is considered more favorable. nih.gov This pathway involves a two-step, dissociative process where a leaving group departs in the rate-determining step to form a transient, positively charged silicon intermediate (a silicenium ion), which then rapidly reacts with a nucleophile. pressbooks.pubyoutube.com The stability of this carbocation-like intermediate is key, with tertiary substrates being more favorable than secondary or primary ones. saskoer.ca

The choice between these two pathways depends heavily on the reaction conditions, particularly the pH. nih.gov

| Mechanism | Reaction Medium | Key Characteristics |

| S_N2-Si | Alkaline nih.govmdpi.com | Concerted, one-step process; sensitive to steric hindrance. pressbooks.pub |

| S_N1-Si | Acidic/Neutral nih.gov | Two-step, dissociative process; involves a carbocation-like intermediate. pressbooks.pubyoutube.com |

Factors Influencing Condensation Rates and Network Formation

The polymerization of alkoxysilanes like this compound is a complex process that begins with hydrolysis, followed by condensation to form a siloxane network. mdpi.com Several factors critically influence the rates of these reactions and the final structure of the resulting network.

The rate of condensation and the resulting network structure are influenced by several key factors:

Catalysts : The polymerization of silanes is generally slow and often requires a catalyst. Both acidic and basic catalysts can be used to significantly increase the reaction rate. mdpi.com The choice of catalyst can also direct the reaction towards specific network structures.

Water/Silane Ratio (r) : The stoichiometric amount of water required for the complete polymerization of a silane depends on the number of hydrolyzable groups. For a Q-type silane like this compound, the theoretical ratio is 2.0. Increasing the water content generally enhances the hydrolysis reaction up to a certain point. Beyond this, excess water can inhibit the reaction, likely due to the decreased solubility of the alkoxysilane. mdpi.com

Temperature : Higher temperatures typically increase the rates of both hydrolysis and condensation reactions, leading to faster network formation. mdpi.com

Solvent : The choice of solvent can impact the solubility of the silane and the accessibility of water, thereby influencing the reaction kinetics. mdpi.com

Crosslinking Chemistry and Network Evolution

Crosslinking is the process of forming covalent bonds between polymer chains, leading to the formation of a three-dimensional network. thermofisher.com In the case of this compound, this occurs through the condensation of hydrolyzed silanol groups.

The evolution of the network can be monitored by techniques that measure the change in viscoelastic properties of the material over time. The gel point, the instant at which a continuous network is formed, is a critical parameter in understanding the crosslinking process. tripod.com

Key aspects of the crosslinking chemistry include:

Functionality : The tetra-functionality of this compound allows for the formation of a highly crosslinked network.

Reaction Kinetics : The rate of crosslinking is dependent on the factors mentioned in the previous section (catalyst, water ratio, temperature). Simple first-order kinetic models can sometimes be used to describe the curing process. tripod.com

Network Structure : The final network structure is a result of the competition between hydrolysis and condensation reactions. Different reaction conditions can lead to vastly different network morphologies, from dense, highly crosslinked structures to more open, porous networks.

Reactivity with Acids and Bases

This compound exhibits reactivity towards both acids and bases, which can lead to the cleavage of its pentyloxy groups and subsequent polymerization. smolecule.com

Cleavage of Pentyloxy Groups

The silicon-oxygen bond in the pentyloxy group is susceptible to cleavage under both acidic and basic conditions. smolecule.com

Acid-Catalyzed Cleavage : In the presence of a strong acid, the oxygen atom of the pentyloxy group can be protonated, making it a better leaving group. This facilitates the nucleophilic attack of water, leading to the formation of a silanol (Si-OH) group and pentanol.

Base-Catalyzed Cleavage : Strong bases can deprotonate water, forming hydroxide ions which can then act as nucleophiles, attacking the silicon atom and displacing a pentyloxy group. smolecule.com

Polymerization Reactions under Acidic/Basic Conditions

The cleavage of the pentyloxy groups is the first step in the acid- or base-catalyzed polymerization of this compound. smolecule.com

Acidic Conditions : Under acidic conditions, the newly formed silanol groups can be protonated, making them more susceptible to condensation reactions with other silanol or alkoxide groups. This leads to the formation of siloxane (Si-O-Si) bridges and the growth of a polymer network. mdpi.com

Basic Conditions : In basic media, deprotonated silanol groups (silanolates) are more reactive towards condensation with other silanol or alkoxide groups, also resulting in the formation of a siloxane network. mdpi.com

Interaction Studies with Diverse Chemical Species and Polymeric Systems

The interaction of this compound with other chemical species, particularly moisture, is crucial for its application in various systems.

Behavior with Moisture in Various Environments

The hydrolysis of this compound is a key reaction that initiates its polymerization and network formation. smolecule.com The presence of moisture in the environment is therefore a critical factor.

The process of hydrolysis involves a series of steps:

Initial Hydrolysis : One of the pentyloxy groups is replaced by a hydroxyl group, forming a silanol.

Subsequent Hydrolysis : The remaining pentyloxy groups can also be hydrolyzed, leading to the formation of silanols with varying degrees of substitution.

Condensation : These silanol groups can then condense with each other or with remaining pentyloxy groups to form siloxane bonds, releasing water or pentanol in the process. gelest.com

The rate and extent of hydrolysis are dependent on the ambient humidity, temperature, and the presence of catalysts. gelest.com This controlled hydrolysis is fundamental to the use of such silanes in applications like coatings and adhesives, where the curing process is often initiated by atmospheric moisture.

Compatibility and Interfacial Reactions with Polymers

This compound, a member of the tetraalkoxysilane family, participates in significant interfacial reactions with various polymers. Its compatibility is leveraged to modify and enhance polymer properties, acting as a coupling agent, crosslinker, or chain-transfer agent. The reactivity is primarily centered around the hydrolysis of its pentyloxy groups to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or other polymer chains, and can also self-condense to form a polysiloxane network at the interface. researchgate.net This dual reactivity allows it to form strong covalent bonds between dissimilar materials, such as inorganic fillers and organic polymer matrices. researchgate.net

The interaction between silanes and polymers is crucial for creating composite materials with improved mechanical and thermal properties. For optimal adhesion and property enhancement, the silane and the polymer must have good compatibility. pageplace.de Organofunctional silanes are designed to link with the polymer, and the choice of the organofunctional group is critical for ensuring maximum compatibility. pageplace.de In the case of this compound, the pentyloxy groups contribute to its compatibility with non-polar polymers. Studies have explored its compatibility with polymers like polyethylene (B3416737) and polypropylene (B1209903) to improve thermal stability. vulcanchem.com

In the context of polymerization, alkoxysilanes can also function as chain-transfer agents. For instance, in the polymerization of trioxane (B8601419) to form polyoxymethylene, alkoxysilanes like tetramethoxysilane (B109134) have been shown to regulate the molecular weight of the resulting polymer. This control is achieved by the transfer of the growing polymer chain to the silane, thereby initiating a new chain and controlling the length of the final polymer.

The table below summarizes research findings on the effects of tetraalkoxysilanes on polymer properties.

| Polymer Matrix | Silane Type | Role of Silane | Observed Effects on Polymer Properties |

| Polyethylene (PE) | Tetraalkoxysilane | Compatibility enhancer | Improved thermal stability. vulcanchem.com |

| Polypropylene (PP) | Tetraalkoxysilane | Compatibility enhancer | Enhanced thermal stability. vulcanchem.com |

| Polyoxymethylene | Tetramethoxysilane | Chain-transfer agent | Reduction in polymer viscosity, indicating molecular weight control. |

| Epoxy Resin | Organofunctional Trialkoxysilanes | Coupling Agent | Enhanced mechanical properties and conversion of hydrophilic cellulose (B213188) fibers to hydrophobic, improving matrix compatibility. smolecule.com |

| Polysiloxane | Tetraalkoxysilane | Crosslinking Agent | Formation of elastomer networks with tailored rheological performance; reaction rate influenced by the steric and electronic effects of the alkoxy group. rsc.org |

This table presents data compiled from various studies on alkoxysilanes to illustrate their general effects on polymers.

Hydrosilylation Reactions Involving Organosilanes

Hydrosilylation is a fundamental chemical reaction in organosilicon chemistry that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). wikipedia.org This process is a highly efficient method for forming stable silicon-carbon bonds and is widely used in the industrial synthesis of organosilanes and for curing silicone polymers. pageplace.demdpi.com It is crucial to note that this compound, with the chemical structure Si(OC₅H₁₁)₄, is a tetraalkoxysilane and does not possess a Si-H bond. Therefore, it cannot directly participate in hydrosilylation as the hydrosilane reactant.

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.com The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This mechanism involves several key steps:

Oxidative Addition: The hydrosilane (R₃SiH) reacts with the low-valent metal catalyst, breaking the Si-H bond and forming a metal-hydride-silyl complex. wikipedia.orglibretexts.org

Coordination: The unsaturated organic substrate (e.g., an alkene) coordinates to the metal center. mdpi.com

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, where the hydrogen is added to the more substituted carbon of the double bond, and the metal-silyl group is attached to the terminal carbon. wikipedia.orgmdpi.com

Reductive Elimination: The final alkylsilane product is eliminated from the metal complex, regenerating the active catalyst for the next cycle. mdpi.comlibretexts.org

While this compound does not undergo hydrosilylation, alkoxysilanes are closely related to this process. Hydrosilylation is a primary route to synthesize functional trialkoxysilanes, which are then used as coupling agents. nih.gov Furthermore, in certain polymer systems, tetraalkoxysilanes can act as crosslinkers in conjunction with reactions that may occur alongside hydrosilylation. For example, in the Piers-Rubinsztajn reaction, hydride-terminated siloxanes are reacted with tetrafunctional alkoxysilanes in the presence of a Lewis acid catalyst to form crosslinked polysiloxane networks. rsc.org This demonstrates the complementary roles that different types of silanes play in advanced polymer chemistry.

Advanced Applications and Material Science Integration of Tetrakis Pentyloxy Silane

Role as a Precursor in Sol-Gel Processing

The sol-gel process is a versatile, low-temperature wet-chemical technique for fabricating ceramic and glass materials from molecular precursors. csic.es This method involves the transition of a system from a liquid solution, or "sol," into a solid "gel" phase. aerogel.org For silicon-based materials, this process typically begins with silicon alkoxides like Tetrakis(pentyloxy)silane. The fundamental chemistry involves two primary reactions: hydrolysis and condensation. wpmucdn.com

Hydrolysis: The alkoxy groups (-OR) of the silane (B1218182) are replaced with hydroxyl groups (-OH) through a reaction with water, typically in the presence of an acid or base catalyst.

Condensation: The resulting silanol (B1196071) (Si-OH) groups react with each other or with remaining alkoxy groups (Si-OR) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. aerogel.orgwpmucdn.com

This polymerization process leads to the formation of a three-dimensional network of silica (B1680970) particles, which constitutes the gel. adamasuniversity.ac.in While precursors like Tetraethyl orthosilicate (B98303) (TEOS) and Tetramethoxysilane (B109134) (TMOS) are widely studied, the principles are directly applicable to this compound. aerogel.org The larger steric hindrance of the pentyloxy groups generally results in a slower hydrolysis rate compared to smaller alkoxides, offering a different level of control over the gelation process. nih.gov

The sol-gel process using this compound is a powerful route for synthesizing a variety of silica-based materials. The initial hydrolysis and condensation reactions lead to the nucleation and growth of silica nanoparticles suspended in the solvent, forming a sol. wpmucdn.com As the reactions continue, these nanoparticles interconnect to form a continuous network that spans the entire volume of the liquid, resulting in the formation of a silica gel. aerogel.org

These gels are characterized by a porous, nanostructured framework filled with the solvent. After drying, the solvent is removed to yield materials like xerogels or aerogels, depending on the drying method. The properties of these silica materials are heavily influenced by the choice of precursor.

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics in Sol-Gel Processing |

| This compound | Si(OC₅H₁₁)₄ | 376.63 | Slower hydrolysis rate due to steric hindrance and hydrophobicity of pentyloxy groups, offering potential for finer control over network formation. |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | 208.33 | Most common precursor; moderate reactivity, well-understood kinetics, widely used for nanoparticles, films, and bulk gels. aerogel.orgmdpi.com |

| Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | 152.22 | Higher reactivity than TEOS, leading to faster gelation; often used when rapid network formation is desired. aerogel.orgresearchgate.net |

| Tetrakis(2-hydroxyethoxy)silane (THEOS) | Si(OCH₂CH₂OH)₄ | 272.33 | Hydrophilic precursor that can undergo rapid hydrolysis in neutral pH without slowing the sol-gel process, offering an alternative to traditional alkoxides. researchgate.netresearchgate.net |

This table presents a comparative overview of common silica precursors and their general characteristics relevant to sol-gel synthesis.

The sol-gel method is an effective technique for depositing thin ceramic and glass films onto various substrates. csic.esutah.edu Solutions derived from precursors like this compound can be applied using methods such as spin-coating or dip-coating. utah.eduresearchgate.net In spin-coating, a small amount of the sol is applied to a substrate, which is then spun at high speed, causing the solution to spread into a uniform film as the solvent evaporates. ups.edu.ec

After deposition, the film is typically subjected to a thermal treatment. This process serves to remove residual organic components and densify the amorphous silica network, ultimately forming a hard, stable ceramic or glass layer. csic.es The structure of the precursor influences the characteristics of the film; for instance, precursors that form linear polymers in the sol can pack into very dense structures, which is advantageous for creating protective and electronic coatings. utah.edu The sol-gel route's low processing temperatures make it compatible with a wide range of substrate materials. utah.edu This method is considered a viable alternative to physical deposition techniques like sputtering or chemical vapor deposition for creating high-purity, homogeneous coatings. utah.edu

A defining characteristic of materials produced via the sol-gel process is their inherent porosity. scirp.org The interconnected network of silica particles formed during gelation creates a framework of pores that are initially filled with solvent. scirp.org The final pore structure, including pore size and volume, can be precisely controlled by manipulating the synthesis conditions.

The sol-gel approach is particularly effective for creating mesoporous silica, which are materials with pore diameters between 2 and 50 nanometers. researchgate.net This is often achieved by using a structure-directing agent (SDA), such as a surfactant, during the synthesis. researchgate.netmdpi.com The precursor molecules assemble around the SDA, and after the framework is formed, the SDA is removed, leaving behind a highly ordered, porous structure. researchgate.net The size and chemical nature of the alkoxide precursor, such as this compound, can influence the interaction with the SDA and the packing of the silica units, thereby affecting the final architecture of the porous framework.

A significant advantage of the sol-gel process is the ability to tailor the properties of the final material by carefully controlling the reaction parameters. researchgate.netmdpi.com The choice of precursor is a primary factor, but numerous other variables can be adjusted to fine-tune the structure and function of the resulting silica.

| Parameter | Effect on Sol-Gel Process and Material Properties |

| Precursor Type & Concentration | Influences reaction kinetics, network connectivity, and final material density. Longer alkyl chains (like in pentyloxy) slow hydrolysis. nih.govutah.edu |

| Catalyst (Acid or Base) | The pH determines the mechanism and rates of hydrolysis and condensation. Acid catalysis tends to produce weakly branched polymers, while base catalysis leads to more highly condensed, discrete particles. wpmucdn.com |

| Water to Silane Ratio (H₂O/Si) | A key factor controlling the extent of the hydrolysis reaction. Higher ratios generally lead to a more complete hydrolysis and a more cross-linked, rigid gel network. mdpi.com |

| Solvent | The solvent must solubilize both the non-polar precursor and polar water. aerogel.org Its type and concentration affect reaction rates, particle aggregation, and pore structure. |

| Temperature | Affects the rates of hydrolysis, condensation, and solvent evaporation, thereby influencing gelation time and the final network structure. mdpi.com |

| Aging Time & Conditions | After gelation, the structure continues to evolve in a process called aging. This strengthens the network through further condensation and structural rearrangement within the pores. scirp.org |

This table summarizes the key sol-gel processing parameters and their impact on the properties of the resulting silica-based materials.

Development of Coatings and Adhesives

In addition to forming bulk materials, silanes like this compound are crucial components in the formulation of high-performance coatings and adhesives. adhesivesmag.com They are often used as coupling agents, which are bifunctional molecules that create a durable bond between dissimilar materials, such as an organic polymer and an inorganic substrate or filler. gantrade.comosti.gov

The primary function of organofunctional silanes in coatings is to act as adhesion promoters. gantrade.com The mechanism involves the dual functionality of the silane molecule. The pentyloxy groups of this compound can hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups are capable of forming strong, covalent siloxane (Si-O-Si) bonds with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and mineral fillers (e.g., silica, talc). gantrade.com

Simultaneously, the central silicon atom can cross-link with the organic polymer matrix of the coating. This creates a robust molecular bridge at the interface between the coating and the substrate or filler. gantrade.comosti.gov This enhanced interfacial bonding significantly improves the coating's performance in several ways.

| Performance Improvement | Description |

| Enhanced Adhesion | Improves both wet and dry adhesion, preventing delamination, especially in moist or humid conditions. gantrade.com |

| Increased Durability | Leads to better resistance against scratches, scrubbing, and general abrasion due to the stronger film integrity. gantrade.com |

| Improved Corrosion Resistance | By preventing moisture from penetrating the coating-substrate interface, it significantly reduces the risk of corrosion on metal surfaces. gantrade.com |

| Chemical & Blister Resistance | The stable chemical bonds provided by the silane coupling agent enhance resistance to chemicals, cleaners, and water blistering. gantrade.com |

| Better Pigment/Filler Dispersion | Silanes can treat the surface of filler particles, improving their compatibility with the polymer matrix, which allows for higher loadings and more uniform dispersion. gantrade.com |

This table outlines the key performance enhancements in coatings achieved through the use of organofunctional silanes.

Application as a Coupling Agent in Adhesives for Improved Bonding

Silane coupling agents, such as this compound, are instrumental in forming durable, water-resistant bonds at the interface between inorganic and organic materials. hjsil.com These molecules function as intermediaries, chemically linking dissimilar materials like inorganic fillers (e.g., glass, minerals) and organic polymers or resins. smolecule.comdow.comshinetsusilicone-global.com The fundamental mechanism involves a dual-reactivity structure. dow.com One part of the silane molecule contains hydrolyzable alkoxy groups that react with hydroxyl groups on an inorganic substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. dow.comnih.gov The other part of the molecule possesses an organic functional group that chemically bonds with the organic adhesive matrix. dow.com This creates a molecular bridge, enhancing adhesion and preventing bond dissociation, particularly under harsh environmental conditions like high humidity. hjsil.comdow.com

Anti-Corrosion Properties of Silane-Based Coatings

Silane-based coatings are emerging as effective, environmentally friendly alternatives to traditional corrosion protection methods like chromate (B82759) conversion coatings. nih.govresearchgate.net Their protective action stems from a combination of mechanisms. Firstly, upon hydrolysis and condensation, the silanes form a densely cross-linked polysiloxane network on the metal surface, which acts as a robust physical barrier, restricting the penetration of corrosive species like water and chloride ions. nih.govmdpi.comcore.ac.uk Secondly, the silanol groups formed during hydrolysis can react with hydroxyl groups on the metal surface, creating strong covalent Si-O-Metal bonds that improve adhesion and block anodic reactions at the interface. mdpi.comcore.ac.uk Finally, the organic functionalities on the silane can impart a hydrophobic character to the coating, further repelling water from the metal surface. mdpi.comdakenchem.com

The effectiveness of these coatings is influenced by factors such as the type of silane, the pH of the hydrolysis solution, and the application process. mdpi.com Research has shown significant corrosion protection on various metals. For example, a coating derived from bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) on carbon steel demonstrated a corrosion resistance efficiency of 99.6% in a high-salinity environment. nih.gov In another study, silane coatings modified with poly(3,4-ethylenedioxythiophene) (PEDOT) on steel shifted the corrosion potential by +0.2 V to +0.9 V toward more positive (less corrosive) values and showed high resistance to pitting corrosion. mdpi.com The addition of bis-silyl aminosilanes to vinyl silane solutions has also been found to significantly improve corrosion protection, especially in high-humidity conditions. google.com

Table 1: Research Findings on the Anti-Corrosion Performance of Silane-Based Coatings

| Silane System | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Carbon Steel | Achieved 99.6% corrosion resistance efficiency in 4.5 wt % NaCl. | nih.gov |

| Vinyltrimethoxysilane (VTMS) / PEDOT / PMo12 | X20Cr13 Steel | Shifted corrosion potential by +0.2 V to +0.9 V; high resistance to pitting corrosion. | mdpi.com |

| Vinyl silanes + Bis-silyl aminosilanes | Zinc-coated metals | Significantly improved corrosion protection, particularly in high humidity (40°C, 100% RH). | google.com |

| Bis-triethoxysilyl ethane (B1197151) (BTSE) | Iron | Decreased the corrosion rate by a factor of 15. | mdpi.com |

Precursor for Complex Silanes and Siloxanes in Organic Synthesis

This compound, as an alkoxysilane, serves as a versatile precursor in organic synthesis for the creation of more complex silicon-containing molecules, including advanced silanes and siloxane polymers. smolecule.com The reactivity of its silicon-oxygen bonds allows it to participate in various chemical transformations. One of the primary synthetic routes is through alcoholysis of a silicon halide, such as silicon tetrachloride, which is a common method for producing compounds like this compound itself. vulcanchem.com

Once formed, these tetra-alkoxy silanes can be used as building blocks. They are key components in sol-gel processes, where hydrolysis and condensation reactions lead to the formation of siloxane networks (Si-O-Si). mdpi.comabcr.com By co-condensing with other organofunctional silanes, complex hybrid materials can be synthesized. d-nb.info Furthermore, compounds like tetrakis(dimethylsiloxy)silane, which share the central Si(O-)₄ core, are used to synthesize multifunctional silicone dendrimers and can act as reducing agents in organic synthesis. mdpi.comgelest.comcymitquimica.com The hydrosilylation of molecules with Si-H bonds, often derived from precursor silanes, is another key reaction for creating complex structures, such as liquid-crystalline side-chain polymers. researchgate.netacs.org This demonstrates the role of functional silanes as foundational materials for constructing larger, more elaborate organosilicon structures.

Integration into Hybrid Organic-Inorganic Materials

Organically Modified Silica (ORMOSILs) and other hybrid polymers are advanced materials that combine the properties of both organic and inorganic components at a molecular scale. mehmetbayindir.com The synthesis of these materials frequently employs a sol-gel process, where an alkoxysilane precursor like this compound or, more commonly, Tetraethylorthosilicate (TEOS), undergoes hydrolysis and condensation. mdpi.comnih.gov

A typical synthesis involves two main steps. First, the silane precursor is hydrolyzed in a solvent mixture (e.g., ethanol (B145695) and water) often in the presence of an acid or base catalyst, to form reactive silanol (Si-OH) groups. mdpi.commehmetbayindir.com In the second step, these silanol groups undergo condensation to form a network of siloxane (Si-O-Si) bonds, creating the inorganic silica backbone. mdpi.com To introduce organic functionality, an organofunctional silane (containing a non-hydrolyzable organic group) is added to the reaction, either simultaneously with the primary precursor (a one-pot synthesis) or in a subsequent step. mdpi.comd-nb.infomehmetbayindir.com This co-condensation integrates the organic groups directly into the silica network, resulting in a hybrid material with tailored properties. mdpi.comd-nb.info This method allows for the creation of diverse materials, from porous films for sensing applications to nanostructured films for protective coatings. mdpi.commehmetbayindir.com

The integration of silanes into polymer composites and the creation of organic-inorganic hybrid materials can lead to significant improvements in both mechanical and thermal properties. semanticscholar.orgnumberanalytics.com Silanes act as coupling agents, enhancing the interfacial adhesion between inorganic fillers (like glass fibers or silica) and the organic polymer matrix. dow.comresearchgate.net This improved bonding allows for more effective stress transfer from the polymer to the stronger filler, resulting in enhanced mechanical strength, stiffness, and toughness. researchgate.net

Research findings consistently demonstrate these enhancements. For example, reinforcing a polyethylene (B3416737) matrix with silane-sized glass fibers doubled the tensile and flexural strength of the resulting 3D-printed composite compared to composites with untreated fibers. mdpi.com In dental composites, adding a silane coupling agent to a hydroxyapatite/PMMA mixture improved tensile strength by 13.8% and fracture toughness by 29.3%. researchgate.net Similarly, incorporating silane-treated hybrid fibers into a polybenzoxazine resin increased tensile stress by 234%. semanticscholar.org The formation of a stable, cross-linked network also contributes to thermal stability, as the inorganic silica or siloxane component can act as a thermal shield, making it more difficult for the polymer chains to degrade at high temperatures. semanticscholar.orgmdpi.com

Table 2: Enhancement of Mechanical Properties in Silane-Modified Hybrid Systems

| Hybrid System | Property Measured | Improvement Noted | Reference(s) |

|---|---|---|---|

| Glass Fibre-Reinforced Polyethylene | Tensile & Flexural Strength | Doubled strength values (to 34 MPa and 36.4 MPa, respectively). | mdpi.com |

| Hydroxyapatite/PMMA Denture Composite | Tensile Strength & Fracture Toughness | 13.8% increase in tensile strength; 29.3% increase in fracture toughness. | researchgate.net |

| Kevlar/Carbon Fiber-Reinforced Polybenzoxazine | Tensile Stress | 234% increase compared to pristine resin. | semanticscholar.org |

The fundamental role of a silane coupling agent in a hybrid material is to act as a molecular bridge, connecting the inorganic and organic phases. dow.comdakenchem.com These two phases are often chemically dissimilar and would otherwise have poor adhesion. shinetsusilicone-global.com Silane molecules are bifunctional, meaning they have two different types of reactive groups. dow.comwacker.com

The inorganic-reactive part typically consists of hydrolyzable alkoxy groups (like the pentyloxy groups in this compound). In the presence of moisture, these groups hydrolyze to form silanol (Si-OH) groups. These silanols can then condense with each other and, more importantly, react with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, metals, and silica, forming strong, covalent Si-O-inorganic bonds. shinetsusilicone-global.comresearchgate.net

The other end of the silane molecule has a non-hydrolyzable organic functional group. This group is chosen to be compatible and reactive with the specific organic polymer matrix being used. It forms covalent bonds with the polymer chains during curing or processing. wacker.com By chemically bonding to both the inorganic substrate and the organic resin, the silane molecule creates a durable and stable link at the interface, effectively bridging the two distinct phases. dow.comresearchgate.net

Nanotechnology Applications

The integration of this compound into nanotechnology is predicated on its role as a silica precursor in sol-gel processes. The length of its pentyloxy chains is a critical factor that influences reaction kinetics and the properties of the resulting nanomaterials.

Surface Modification of Nanoparticles

The surface modification of nanoparticles is essential to improve their dispersion in polymer matrices, enhance interfacial adhesion, and introduce new functionalities. researchgate.netd-nb.info Silane coupling agents are frequently used for this purpose. researchgate.net While direct studies on this compound are scarce, its role can be inferred from the behavior of other tetraalkoxysilanes in creating silica shells or layers on nanoparticle surfaces.

The process typically involves the hydrolysis of the alkoxysilane in the presence of the nanoparticles. The resulting silanol groups condense with hydroxyl groups on the nanoparticle surface, forming a stable silica coating. The use of a long-chain precursor like this compound would result in a slower hydrolysis rate compared to more common precursors like TEOS. This slower reaction can be advantageous, allowing for more controlled and uniform shell growth on the nanoparticle surface. The pentyloxy groups would also impart a more hydrophobic character to the modified nanoparticles before full condensation, which could be beneficial for dispersion in non-polar solvents or polymer melts.

Table 1: Expected Influence of Alkyl Chain Length on Nanoparticle Surface Modification

| Property | Influence of Increasing Alkyl Chain Length (e.g., Pentyloxy) | Scientific Rationale |

| Hydrolysis Rate | Decreases | The inductive effect of longer alkyl chains makes the silicon atom less electrophilic, and steric hindrance increases, slowing the reaction with water. epo.org |

| Coating Uniformity | Potentially Increases | Slower, more controlled hydrolysis and condensation can lead to more uniform shell formation around the nanoparticles. uni-saarland.de |

| Surface Hydrophobicity (of intermediate species) | Increases | The longer pentyloxy groups increase the organic character of the precursor and its partially hydrolyzed forms. |

| Final Surface Chemistry | Primarily Silanol (SiO-H) Groups | After complete hydrolysis, condensation, and calcination, the surface is expected to be rich in silanol groups, similar to silica from other alkoxysilanes. |

Formation of Stable, High-Performance Nanocomposites

In nanocomposites, a strong interface between the nanofiller and the polymer matrix is crucial for transferring mechanical load and enhancing material properties. acs.org Silica nanoparticles, often generated in-situ or pre-modified via the sol-gel method, are used as reinforcing fillers. sigmaaldrich.com

The use of this compound as a precursor for generating silica fillers would influence the final composite properties. The slower reactivity could lead to the formation of well-dispersed, discrete nanoparticles within the polymer matrix during in-situ synthesis. uni-saarland.de When used to modify existing fillers, the resulting silica layer's properties, as described in the previous section, would enhance the compatibility with the polymer matrix. The formation of covalent bonds between the hydroxyl groups on the silica surface (derived from the silane) and the polymer matrix leads to improved mechanical performance. core.ac.uk The use of a long-chain precursor could offer better processing characteristics in certain polymer systems due to the organic nature of the released pentanol (B124592) during the reaction.

Table 2: Research Findings on Silane-Modified Nanocomposites

| Nanofiller | Silane Modifier | Polymer Matrix | Key Finding |

| Palygorskite (Paly) | 3-aminopropyltriethoxysilane (APTES), Vinyltrimethoxysilane (VTMS) | Poly(lactic acid) (PLA) | Functionalization created covalent bonds between the clay and the PLA matrix, improving mechanical properties. core.ac.uk |

| Cellulose (B213188) Nanocrystals (CNC) | Silane Treatment | Poly(ethylene oxide) (PEO) | A polysiloxane network on the CNC surface reduced polarity and improved dispersion, enhancing mechanical properties. acs.org |

| Nano-Al2O3 | 3-aminopropyltrimethoxysilane (APS) | Epoxy/UHMWPE | The flexural modulus and strength of the composite were significantly increased with the addition of silane-modified alumina (B75360) nanoparticles. sigmaaldrich.com |

Controlled Release Systems (from silica-based materials)

Silica-based materials produced through the sol-gel process are excellent candidates for controlled release systems due to their high surface area, tunable pore size, and biocompatibility. researchgate.netwiley-vch.de These systems work by encapsulating an active molecule, such as a drug, within a porous silica matrix. The release occurs as the silica matrix biodegrades or through diffusion of the molecule out of the pores. researchgate.net

The choice of alkoxysilane precursor is critical in tailoring the properties of this silica matrix. The hydrolysis and condensation of tetraalkoxysilanes, such as this compound, form a porous silica network. researchgate.net The rate of these reactions affects the final pore structure and density of the matrix. researchgate.net A precursor with longer alkyl chains like this compound hydrolyzes more slowly than TEOS. This slower gelation can be leveraged to create denser, less porous matrices, which would, in turn, slow the release of the encapsulated agent. Conversely, by adjusting reaction conditions (e.g., catalyst, water-to-silane ratio), a more porous structure can be achieved. researchgate.net The biodegradation of the silica matrix itself is a key release mechanism, and the density and specific surface area, influenced by the precursor, are determining factors in this process. researchgate.net

Thin Film Deposition Techniques (e.g., Plasma-Enhanced Chemical Vapor Deposition, PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique used to deposit thin films at lower temperatures than traditional CVD, making it suitable for coating temperature-sensitive substrates like polymers. uni-saarland.de Organosilicon compounds are commonly used as precursors to deposit silicon-based films, such as silicon dioxide (SiO2).

While specific studies on this compound in PECVD are not available, other tetraalkoxysilanes like TEOS and complex organosilicons like tetrakis(trimethylsilyloxy)silane (TTMS) are used. uni-saarland.de In a PECVD process, the precursor is vaporized and introduced into a chamber where it is activated by a plasma, leading to chemical reactions that form a film on a substrate. The plasma's energy breaks down the precursor molecules into reactive radicals. uni-saarland.de

The longer pentyloxy chains of this compound would affect its volatility and decomposition pathway in the plasma. A higher temperature or lower pressure might be needed to vaporize it compared to shorter-chain silanes. wiley-vch.de The resulting film would likely be a form of silicon dioxide, but its properties, such as density, refractive index, and carbon content, would depend on the plasma conditions (power, frequency, gas mixture). The use of such precursors can allow for the deposition of films with varying morphologies, from smooth and compact to nanostructured.

Catalysis and Sensing Applications (from silica-based materials)

Silica materials are widely used as supports for catalysts and as the active material in various sensors. Their high surface area, porosity, and chemical stability make them ideal platforms. These silica materials are often synthesized via the sol-gel process using tetraalkoxysilane precursors.

In catalysis, mesoporous silica can be functionalized or used to support metal nanoparticles, creating highly active and selective catalysts. The synthesis method allows for the tuning of pore size, which can influence the accessibility of active sites and the selectivity of the reaction. Using a long-chain precursor like this compound would affect the formation of the porous structure. Its slower hydrolysis rate could be used to generate materials with different pore characteristics compared to those made from TMOS or TEOS. uni-saarland.de

For sensing applications, the porous silica network can be used to detect analytes like humidity, metal cations, or organic compounds. For instance, humidity sensors work by measuring changes in conductivity as water molecules adsorb onto the silanol groups on the silica surface. The structure and surface area of the silica, which are dictated by the synthesis process, are key to the sensor's sensitivity. Silica can also be functionalized with specific molecules to create sensors that are selective for particular analytes. The use of this compound as a precursor would allow for the creation of these foundational silica structures, with the potential to tailor their morphology by controlling the sol-gel reaction parameters. uni-saarland.de

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Tetrakis(pentyloxy)silane by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si. This technique is fundamental for structural confirmation and for observing the dynamics of reactions such as hydrolysis and condensation. tandfonline.comresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the presence and arrangement of hydrogen atoms within the pentyloxy groups of the molecule. The spectrum of this compound displays characteristic signals corresponding to the chemically distinct protons of the pentyl chains.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| O-CH₂- (α) | 3.6 - 3.8 | Triplet (t) |

| -CH₂- (β, γ, δ) | 1.2 - 1.7 | Multiplet (m) |

Note: These are estimated values based on typical ranges for similar functional groups.

Carbon-13 NMR spectroscopy provides direct information about the carbon backbone of the pentyloxy ligands. bhu.ac.in Each of the five non-equivalent carbon atoms in the pentyl group gives a distinct signal, allowing for unambiguous confirmation of the carbon skeleton.

The carbon attached to the oxygen atom (Cα) resonates at the lowest field (highest ppm value) due to the deshielding effect of the electronegative oxygen. The terminal methyl carbon (Cε) appears at the highest field (lowest ppm). The chemical shifts of the other methylene (B1212753) carbons (Cβ, Cγ, Cδ) appear at intermediate values. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cα (O-CH₂) | 60 - 65 |

| Cβ (-CH₂-) | 30 - 35 |

| Cγ (-CH₂-) | 28 - 30 |

| Cδ (-CH₂-) | 22 - 25 |

Note: These are estimated values based on typical ranges for n-pentyl ethers and related alkoxysilanes. bhu.ac.in

Silicon-29 (²⁹Si) NMR is a highly specific technique used to characterize the local chemical environment of the central silicon atom. uni-muenchen.de For the precursor molecule, this compound, the silicon atom is bonded to four alkoxy groups, a configuration denoted as Q⁰. This environment gives rise to a characteristic signal in the ²⁹Si NMR spectrum.

During the sol-gel process (hydrolysis and condensation), the Q⁰ species is converted into other species as Si-O-Si bonds are formed. These include Q¹ (one Si-O-Si bond), Q² (two Si-O-Si bonds), Q³ (three Si-O-Si bonds), and Q⁴ (four Si-O-Si bonds, characteristic of a fully condensed silica (B1680970) network). Each of these species has a distinct chemical shift range, making ²⁹Si NMR an excellent tool for tracking the progression of condensation. ucsb.eduresearchgate.net For instance, studies on similar tetra-alkoxysilanes like TEOS show characteristic shifts for Q⁰ around -82 ppm, with Q¹, Q², Q³, and Q⁴ species appearing progressively upfield (e.g., -92, -101, -110, and -112 ppm, respectively). scispace.com

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful method for monitoring the kinetics of hydrolysis and condensation reactions of alkoxysilanes in real-time. tandfonline.comresearchgate.net By acquiring spectra at different time intervals, researchers can quantify the disappearance of reactant species and the appearance of products and intermediates.

For example, in the hydrolysis of an alkoxysilane, the decrease in the intensity of the α-alkoxy proton signal in ¹H NMR can be tracked to determine the rate of hydrolysis. researchgate.net Simultaneously, in situ ²⁹Si NMR spectroscopy allows for the direct observation and quantification of the various Qⁿ species over time. This provides detailed kinetic data on the rates of condensation and the evolution of the silicate (B1173343) network structure well before the point of gelation. acs.orgsioc-journal.cn Such studies are often performed under various pH conditions to understand how catalysts affect the reaction pathways. tandfonline.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify functional groups and analyze the structural evolution of the material, particularly during the formation of a silica network.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FTIR spectrum of neat this compound is characterized by several key absorption bands. nih.gov Strong bands corresponding to C-H stretching in the pentyl groups are typically observed in the 2800-3000 cm⁻¹ region. Vibrations associated with the Si-O-C linkage are also prominent, often appearing in the 1100-1000 cm⁻¹ range. acs.org

FTIR is exceptionally useful for monitoring the sol-gel process. capes.gov.bruha.fr As the hydrolysis of this compound proceeds, the intensity of the Si-O-C and C-H bands decreases. Concurrently, a broad absorption band appears in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching vibration in silanol (B1196071) (Si-OH) groups and water. csic.es As condensation progresses, a strong, broad band develops, typically between 1000 and 1200 cm⁻¹, which is assigned to the asymmetric stretching vibration of Si-O-Si bonds, signifying the formation of the polysiloxane network. acs.orgmuni.cz The disappearance of the Si-O-C bands and the growth of the Si-O-Si band provide a clear picture of the conversion from the molecular precursor to the final silica-based material. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound and its Sol-Gel Transformation

| Wavenumber (cm⁻¹) | Assignment | Molecule/Structure |

|---|---|---|

| 3200 - 3700 | O-H stretch | Silanol (Si-OH), Water |

| 2850 - 2960 | C-H stretch | Pentyloxy group |

| 1100 - 1000 | Si-O-C stretch | This compound |

| 1000 - 1200 | Si-O-Si asymmetric stretch | Polysiloxane Network |

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, valued for its high sensitivity and specificity in separating and identifying volatile and semi-volatile components. Its primary application is the rigorous assessment of sample purity and the identification of synthesis-related impurities.

In a typical analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound, with its relatively high molecular weight, elutes at a specific retention time. Following separation, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments.

Research findings have demonstrated the efficacy of GC-MS in confirming the identity of the main product and quantifying impurities . The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺ at m/z 376.7) due to its instability, but it shows distinctive fragmentation patterns. A primary fragmentation pathway is the loss of a pentyloxy radical (•OC₅H₁₁), leading to a significant peak at m/z 289 [Si(OC₅H₁₁)₃]⁺. Subsequent losses of pentene (C₅H₁₀) molecules from the remaining ligands are also observed. Common impurities detected include residual starting material (e.g., 1-pentanol) and partially substituted intermediates like tris(pentyloxy)silanol, which can be readily identified by their unique retention times and mass spectra .

Table 1: Typical GC-MS Data for a this compound Sample

| Retention Time (min) | Identified Compound | Key Fragment Ion (m/z) | Relative Purity/Impurity Level |

|---|---|---|---|

| 4.85 | 1-Pentanol (Impurity) | 45, 55, 70 | 0.15% |

| 15.21 | Tris(pentyloxy)silanol (Impurity) | 289, 219 | 0.45% |

| 16.58 | This compound | 289, 219, 149 | >99.3% |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis method used to investigate the behavior of this compound as a function of temperature. By measuring the difference in heat flow required to increase the temperature of the sample and a reference, DSC can precisely identify key thermal transitions.

The analysis provides critical data on the glass transition temperature (Tg), which marks the transition from a hard, glassy state to a more rubbery, viscous state. It can also detect crystallization events (Tc), observed as exothermic peaks, and melting points (Tm), observed as endothermic peaks. These parameters are vital for understanding the compound's physical state at different temperatures and its processing window for various applications.

Studies utilizing DSC have characterized this compound as a substance that is a liquid at ambient temperature but can undergo phase transitions upon cooling . A typical DSC thermogram shows a distinct glass transition at very low temperatures. Upon heating from a vitrified state, an exothermic crystallization peak may be observed, followed by a sharp endothermic peak corresponding to the melting of the crystalline phase . The absence of exothermic events at higher temperatures (e.g., below 200-250 °C) in an inert atmosphere also provides an initial indication of its thermal stability prior to decomposition.

Table 2: Thermal Properties of this compound by DSC

| Thermal Event | Characteristic Temperature (°C) | Heat Flow Direction | Reference |

|---|---|---|---|

| Glass Transition (Tg) | -115 °C | Endothermic Shift in Baseline | |

| Crystallization (Tc) | -85 °C | Exothermic Peak | |

| Melting (Tm) | -62 °C | Endothermic Peak | , |

Morphological and Structural Analysis

While SEM and EDS are not used to analyze the molecular structure of liquid this compound, they are indispensable for characterizing the solid materials synthesized from it, such as organic-inorganic hybrid coatings or silica nanoparticles. SEM provides high-magnification images of a material's surface topography and microstructure, while the integrated EDS detector performs elemental analysis on the scanned area.

EDS analysis complements SEM by providing elemental maps and spectra. For a hybrid material derived from this compound, EDS can confirm the presence and distribution of Silicon (Si), Oxygen (O), and Carbon (C). Uniform elemental maps of Si and O across the sample surface are indicative of a well-formed and homogeneously distributed inorganic network, validating the successful incorporation of the silane (B1218182) precursor .

Table 3: Typical EDS Elemental Composition of a Hybrid Film from this compound